Casticin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La casticine peut être synthétisée par diverses méthodes, notamment l'extraction de sources végétales telles que Vitex trifolia. Le processus implique généralement l'ajout de matière première de fructus viticis broyée à de l'éthanol, suivi d'une extraction par ultrasons et d'une concentration .

Méthodes de production industrielle : Dans les milieux industriels, la casticine est souvent préparée en utilisant des techniques avancées telles que la stabilisation par nanoémulsion. Cette méthode implique l'encapsulation de la casticine dans une nanoémulsion stabilisée par des conjugués d'isolat de protéines de lactosérum de Maillard, ce qui améliore sa stabilité et sa biodisponibilité .

Analyse Des Réactions Chimiques

Types de réactions : La casticine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La casticine peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la casticine.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle et méthoxy.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou les agents alkylants.

Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la casticine, qui peuvent avoir des activités et des propriétés biologiques différentes .

4. Applications de la recherche scientifique

Chimie : La casticine est utilisée comme composé modèle dans l'étude de la chimie des flavonoïdes et de ses interactions avec d'autres molécules.

5. Mécanisme d'action

La casticine exerce ses effets par le biais de diverses cibles et voies moléculaires :

Induction de l'apoptose : La casticine induit l'apoptose dans les cellules cancéreuses par l'activation des caspases et la voie mitochondriale.

Arrêt du cycle cellulaire : Elle provoque un arrêt du cycle cellulaire en phase G2/M, inhibant la prolifération cellulaire.

Voies de signalisation : La casticine a un impact sur les principales voies de signalisation telles que PI3K/Akt, NF-κB, STAT3 et FOXO3a/FoxM1, conduisant à l'inhibition de la croissance et de la survie des cellules cancéreuses.

Applications De Recherche Scientifique

Anticancer Properties

Casticin has been extensively studied for its anticancer potential across various types of malignancies. Its mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Case Studies and Research Findings

A variety of studies have documented the effects of this compound on different cancer types:

- Breast Cancer : this compound has shown significant efficacy in inducing apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) by causing DNA fragmentation and activating apoptotic markers .

- Bladder Cancer : In vitro studies demonstrated that this compound decreases viability in bladder cancer cells by inducing DNA damage and impairing repair mechanisms .

- Oral Cancer : In vivo studies on xenograft models revealed that this compound significantly reduced tumor weight and volume, highlighting its potential as a therapeutic agent against oral squamous cell carcinoma .

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.

Applications in Inflammatory Diseases

Research indicates that this compound may be beneficial for conditions such as asthma, rheumatoid arthritis, and other inflammatory disorders:

- Asthma : Studies have shown that this compound can inhibit eosinophil migration and activity associated with asthma inflammation .

- Rheumatoid Arthritis : Its immunomodulatory effects suggest potential applications in managing rheumatoid arthritis symptoms by reducing inflammation .

Additional Therapeutic Applications

Beyond its anticancer and anti-inflammatory roles, this compound has been explored for various other health benefits.

Neuroprotective Effects

This compound exhibits neuroprotective properties that may be beneficial in neurodegenerative diseases. It has been reported to protect neuronal cells from oxidative stress-induced apoptosis .

Hormonal Regulation

This compound has shown promise in managing hyperprolactinemia, a condition characterized by excessive prolactin levels, which can lead to reproductive health issues .

Summary Table of this compound Applications

Mécanisme D'action

Casticin exerts its effects through various molecular targets and pathways:

Apoptosis Induction: this compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase, inhibiting cell proliferation.

Signaling Pathways: this compound impacts key signaling pathways such as PI3K/Akt, NF-κB, STAT3, and FOXO3a/FoxM1, leading to the inhibition of cancer cell growth and survival.

Comparaison Avec Des Composés Similaires

La casticine est unique parmi les flavonoïdes en raison de sa structure spécifique et de sa large gamme d'activités biologiques. Les composés similaires comprennent :

Quercetine : Un autre flavonoïde aux propriétés antioxydantes et anticancéreuses.

Kaempférol : Connu pour ses effets anti-inflammatoires et anticancéreux.

Lutéoline : Présente des activités anti-inflammatoires, antioxydantes et anticancéreuses.

Comparée à ces composés, la casticine a montré un spectre plus large d'effets thérapeutiques, en particulier dans sa capacité à induire l'apoptose et à inhiber la prolifération des cellules cancéreuses par le biais de multiples voies de signalisation .

Activité Biologique

Casticin, a flavonoid primarily derived from the fruit of Vitex agnus-castus (chaste tree), has garnered significant attention in recent years due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and supporting research findings.

This compound exhibits multiple mechanisms through which it exerts its biological effects, particularly in cancer treatment. Key mechanisms include:

- Induction of Apoptosis : this compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways. Studies have shown that it can increase the expression of pro-apoptotic proteins and decrease anti-apoptotic factors, leading to enhanced apoptosis in various cancer types such as breast and liver cancer .

- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at different phases, particularly G1 and G2/M phases. This is achieved through the modulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

- Inhibition of Metastasis : this compound has demonstrated the ability to inhibit epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. By blocking this transition, this compound reduces the invasive potential of cancer cells .

-

Targeting Signaling Pathways : Research indicates that this compound inhibits key signaling pathways involved in cancer progression, including:

- PI3K/Akt Pathway : Inhibition of this pathway prevents cell survival and promotes apoptosis .

- Topoisomerase IIα Inhibition : this compound acts as a topoisomerase IIα inhibitor, disrupting DNA replication in cancer cells .

- DNA Methylation Modulation : It has been shown to decrease the activity of DNA methyltransferases, leading to hypomethylation of tumor suppressor genes .

Effects on Different Cancer Types

This compound's anticancer properties have been investigated across various types of cancer. The following table summarizes key findings:

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Bladder Cancer Study : Huang et al. demonstrated that this compound significantly decreased the viability of TSGH-8301 bladder cancer cells through DNA damage induction. After 48 hours, this compound treatment led to increased levels of phosphorylated ATM and ATR proteins, indicating activation of DNA damage response pathways .

- Xenograft Models : In a study involving SCC-4 oral squamous cell carcinoma xenografts, this compound treatment resulted in a significant reduction in tumor volume by approximately 50% compared to control groups. The study concluded that this compound effectively inhibits tumor growth through multiple mechanisms, warranting further investigation into its clinical applications .

- Gastric Cancer Research : Yang et al. reported that this compound treatment resulted in a significant decrease in promoter methylation levels for the RECK gene in gastric cancer cells, suggesting its potential role as an epigenetic modifier in cancer therapy .

Propriétés

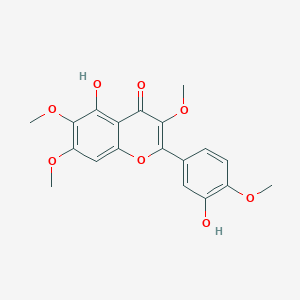

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-11-6-5-9(7-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQLSMYMOKWUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197326 | |

| Record name | Casticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Casticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

479-91-4 | |

| Record name | Casticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Casticin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Casticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CASTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753GT729OU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Casticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 - 187 °C | |

| Record name | Casticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of casticin and how does it interact with them?

A1: this compound demonstrates its anticancer effects by interacting with various molecular targets and signaling pathways:

- PI3K/Akt Pathway: this compound inhibits the PI3K/Akt signaling pathway [, , , ]. This pathway plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. This compound's inhibitory effect on this pathway contributes to its antitumor activity.

- NF-κB Pathway: this compound suppresses the activation of the NF-κB pathway [, , , , ]. NF-κB is a transcription factor involved in inflammation, cell survival, and tumor progression. By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines and inhibits cancer cell growth and metastasis.

- Mitochondrial Pathways: this compound induces apoptosis, a form of programmed cell death, in cancer cells through mitochondrial pathways [, , ]. It achieves this by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c, and activating caspases, the executioner proteins of apoptosis.

- Cell Cycle Arrest: this compound induces cell cycle arrest at various phases, primarily G2/M [, , ], preventing cancer cells from dividing and proliferating. This arrest is mediated through modulation of cell cycle regulatory proteins like p53, p21, and cyclins.

- Matrix Metalloproteinases (MMPs): this compound inhibits the activity and expression of MMPs, particularly MMP-2 and MMP-9 [, ]. MMPs are enzymes involved in the breakdown of the extracellular matrix, a crucial process in tumor invasion and metastasis. By inhibiting MMPs, this compound limits the spread of cancer cells.

- FOXO3a Activation: this compound activates the transcription factor FOXO3a []. FOXO3a plays a role in tumor suppression by promoting cell cycle arrest, DNA repair, and apoptosis. Its activation by this compound contributes to the compound's anticancer effects.

- Other Targets: Recent research suggests this compound might act as a topoisomerase IIα inhibitor []. Topoisomerase IIα is an enzyme essential for DNA replication and is often targeted in cancer therapy. Further studies are needed to fully understand this interaction.

Q2: What types of cancers have shown sensitivity to this compound in preclinical studies?

A2: In vitro and in vivo studies have demonstrated this compound's anticancer activity against various cancer cell lines, including:

- Prostate cancer [, ]

- Melanoma [, ]

- Breast cancer [, ]

- Hepatocellular carcinoma [, ]

- Acute myeloid leukemia [, ]

- Ovarian cancer []

- Gastric cancer []

- Glioblastoma []

- Lung cancer [, ]

- Oral cancer [, ]

- Cervical cancer [, ]

- Bladder cancer []

- Pancreatic cancer []

- Esophageal squamous cell carcinoma []

Q3: How does this compound affect tumor growth and metastasis?

A3: this compound inhibits tumor growth by inducing apoptosis, arresting cell cycle progression, and suppressing angiogenesis [, , , , ]. It further attenuates metastasis by inhibiting cell migration, invasion, and adhesion, along with reducing MMP activity [, , , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H22O8, and its molecular weight is 390.38 g/mol.

Q5: Are there spectroscopic data available for this compound?

A6: Yes, spectroscopic data, including Infrared (IR) spectroscopy, are available for this compound identification [, ].

Q6: What is known about the stability of this compound?

A7: While detailed stability studies are limited, this compound's encapsulation in nanoemulsions using whey protein-lactose conjugate improved its storage stability []. This suggests that appropriate formulation strategies are crucial for maintaining this compound's stability.

Q7: Are there specific formulation strategies being explored to enhance this compound's delivery and bioavailability?

A8: Yes, nanoemulsions stabilized by whey protein-lactose conjugate have shown promise in enhancing this compound's cellular uptake and bioavailability, leading to improved anticancer efficacy in vitro [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.